molecular formula C10H9BrF3NO B1468271 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide CAS No. 864725-41-7

4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide

Cat. No. B1468271
CAS RN: 864725-41-7
M. Wt: 296.08 g/mol
InChI Key: GZDNDRHHNXGAIW-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide, also known as 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide, is a benzamide derivative that is used in various scientific applications. It has a molecular weight of 270.17 g/mol and has a melting point of 109-111°C. This compound is used in various organic synthesis reactions, and is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a useful reagent for a variety of organic transformations and can be used for the synthesis of a wide range of compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamidethyl-N-(2,2,2-trifluoro-ethyl)-benzamide is not fully understood. However, it is believed to act as an electrophile in a variety of organic reactions. It is believed to react with nucleophiles such as amines and alcohols, and to react with other electrophiles such as alkenes and alkynes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamidethyl-N-(2,2,2-trifluoro-ethyl)-benzamide are not well understood. However, it is believed that this compound may have some effect on the human body, as it is known to be a potent inhibitor of the enzyme acetylcholinesterase. In addition, it is believed to have an effect on the enzyme monoamine oxidase, which plays a role in the metabolism of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamidethyl-N-(2,2,2-trifluoro-ethyl)-benzamide in laboratory experiments is that it is a relatively inexpensive reagent, and it can be used in a wide variety of organic transformations. Additionally, it is relatively easy to obtain and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is known to be a potent inhibitor of the enzyme acetylcholinesterase and may have some effect on the enzyme monoamine oxidase, and it may also have some effect on the human body.

Future Directions

There are a number of potential future directions for research on 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamidethyl-N-(2,2,2-trifluoro-ethyl)-benzamide. These include further research into its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research could be done to explore the potential uses of this compound in the synthesis of pharmaceuticals and agrochemicals. Additionally, research could be done to explore the potential applications of this compound in the synthesis of polymers, dyes, and other compounds. Finally, research could be done to explore the potential uses of this compound in the synthesis of organometallic compounds and in the synthesis of organic catalysts.

Scientific Research Applications

4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamidethyl-N-(2,2,2-trifluoro-ethyl)-benzamide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, dyes, and other compounds. In addition, it has been used in the synthesis of organometallic compounds and in the synthesis of organic catalysts.

properties

IUPAC Name

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-6-4-7(11)2-3-8(6)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDNDRHHNXGAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide

Synthesis routes and methods

Procedure details

In a solution of 5.00 g of 4-bromo-2-methyl benzoic acid and 3.45 g of 2,2,2-trifluoroethylamine in 30 ml of N,N-dimethylformamide, 5.79 g of 1-[3-(diethylamino)propyl]-3-ethylcarbodiimide hydrochloride was added with stirring at room temperature, and stirred at the same temperature for 1.5 hour. After the completion of the reaction, 80 ml of water was added, and precipitated crystal was filtered off, washed with water and dried to obtain 4.00 g of the aimed product as white crystal.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
1-[3-(diethylamino)propyl]-3-ethylcarbodiimide hydrochloride
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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